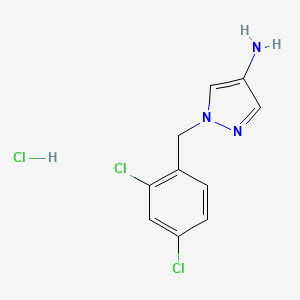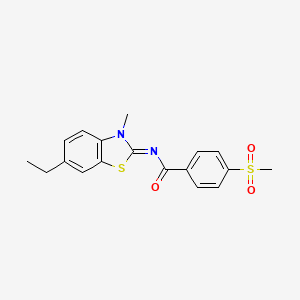
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It consists of a benzothiazole ring system, an amide group, and a sulfonamide moiety.
- The compound’s structure is quite intricate, with multiple functional groups.
N-(6-ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-[(2-furylmethyl)(methyl)sulfamoyl]benzamide: is a chemical compound with the molecular formula .
Métodos De Preparación
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.
- it likely involves multistep organic synthesis, starting from commercially available precursors.
Análisis De Reacciones Químicas
- The compound may undergo various reactions typical of organic compounds:
Substitution reactions: It could react with nucleophiles or electrophiles at different positions on the benzothiazole ring or amide group.
Oxidation and reduction: Depending on the functional groups present, it might be oxidized or reduced under appropriate conditions.
Acid-base reactions: The sulfonamide group can act as an acid or base.
- Common reagents would include Lewis acids/bases, strong acids/bases, and oxidizing/reducing agents.
- Major products would depend on reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
- This compound’s applications span various fields:
Medicine: It might have potential as a drug candidate due to its complex structure and diverse functional groups.
Chemistry: Researchers could use it as a building block for designing new molecules.
Industry: If scalable synthesis methods exist, it could find applications in materials science or other industrial processes.
Mecanismo De Acción
- Unfortunately, specific information about its mechanism of action is not available in my search results.
- Further research would be needed to understand how it exerts its effects.
Comparación Con Compuestos Similares
- While I couldn’t find direct comparisons, this compound’s uniqueness lies in its combination of benzothiazole, amide, and sulfonamide functionalities.
- Similar compounds might include other benzothiazole derivatives or sulfonamides.
Propiedades
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-12-5-10-15-16(11-12)24-18(20(15)2)19-17(21)13-6-8-14(9-7-13)25(3,22)23/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOIIBXQLAXBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B3011367.png)
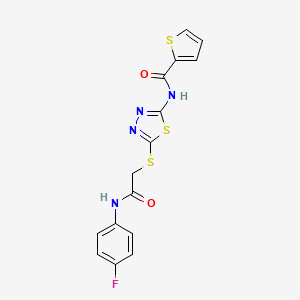
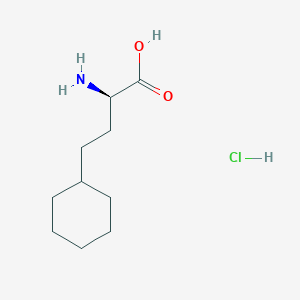
![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)
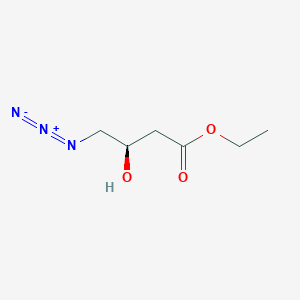
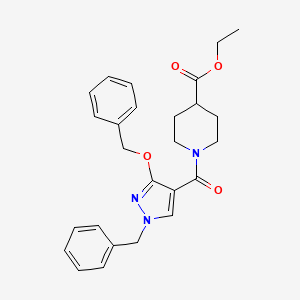
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3011376.png)
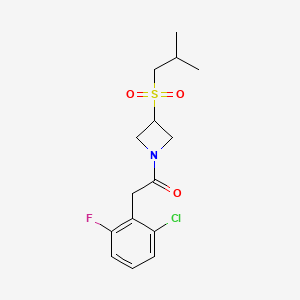
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)

![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)
